molecular formula C18H19N5O2 B12242367 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12242367
M. Wt: 337.4 g/mol
InChI Key: DKVYRTGDRONWIO-UHFFFAOYSA-N
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Description

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a piperidine ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine and piperidine rings .

Scientific Research Applications

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine is unique due to its combination of the imidazo[1,2-b]pyridazine core, piperidine ring, and pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly as a kinase inhibitor .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C18H19N5O2/c24-18(15-3-7-19-8-4-15)22-10-5-14(6-11-22)13-25-17-2-1-16-20-9-12-23(16)21-17/h1-4,7-9,12,14H,5-6,10-11,13H2

InChI Key

DKVYRTGDRONWIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=NC=C4

Origin of Product

United States

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